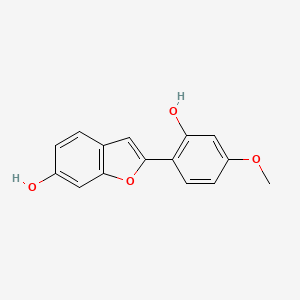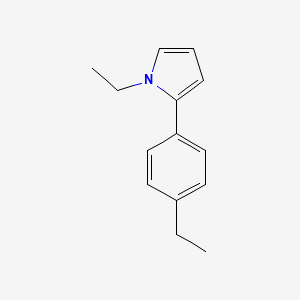
1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features an ethyl group attached to the nitrogen atom and a 4-ethylphenyl group attached to the second carbon atom of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole typically involves the reaction of 4-ethylbenzaldehyde with ethylamine and an appropriate catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the phenyl ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Nitro or halogen-substituted pyrrole derivatives.
科学的研究の応用
1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism by which 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
類似化合物との比較
1-Ethyl-2-phenyl-1H-pyrrole: Lacks the ethyl group on the phenyl ring, resulting in different chemical and biological properties.
2-(4-Ethylphenyl)-1H-pyrrole: Lacks the ethyl group on the nitrogen atom, affecting its reactivity and applications.
1-Methyl-2-(4-ethylphenyl)-1H-pyrrole: Features a methyl group instead of an ethyl group on the nitrogen atom, leading to variations in its physical and chemical behavior.
Uniqueness: 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole is unique due to the presence of both ethyl and 4-ethylphenyl substituents, which confer distinct steric and electronic effects
特性
CAS番号 |
88054-91-5 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
1-ethyl-2-(4-ethylphenyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h5-11H,3-4H2,1-2H3 |
InChIキー |
HLQKREJUXDBMIW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CC=CN2CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


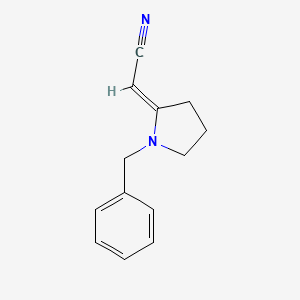
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
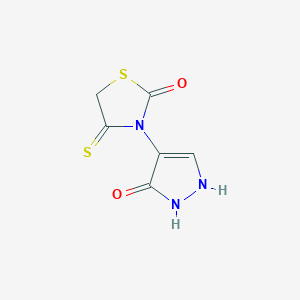
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
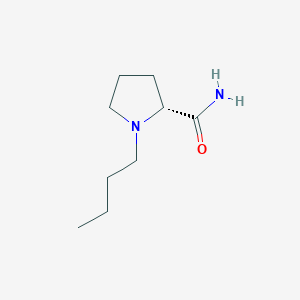

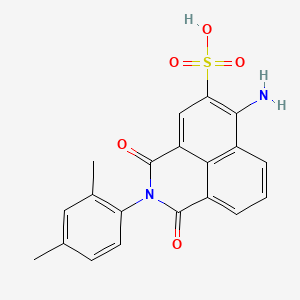

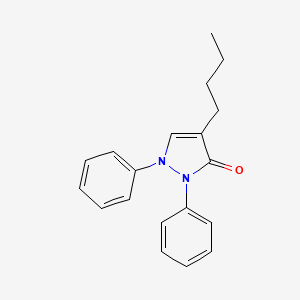
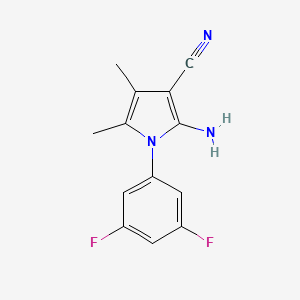
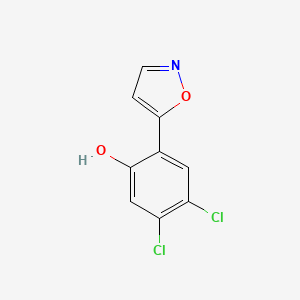
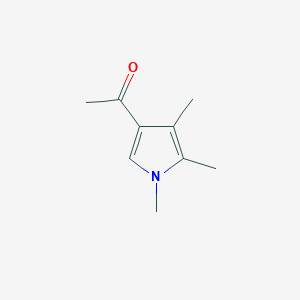
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
